Sulfasuccinamide is a sulfonamide antibacterial with properties similar to those of sulfamethoxazole . It has been applied topically in the treatment of local infections of the ear, nose, and throat . It has also been given as the sodium salt . Sulfasuccinamide is a carbonic anhydrase inhibitor .
While specific synthesis methods for Sulfasuccinamide were not found, general methods for synthesizing sulfonamides have been reported. For instance, one study synthesized twelve sulfonamides by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . Another method involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals .
Sulfasuccinamide has a molecular formula of C10H12N2O5S . Its structure includes a sulfonamide group, which is common in many antibiotics .
Sulfasuccinamide is a sulfonamide compound, primarily recognized for its role as an antimicrobial agent. It is utilized in the treatment of various bacterial infections and has applications in both human and veterinary medicine. The compound is characterized by its sulfonamide functional group, which is essential for its antibacterial properties. Sulfasuccinamide is particularly noted for its effectiveness against a range of gram-positive and some gram-negative bacteria.
Sulfasuccinamide was first synthesized in the early 20th century as part of the broader development of sulfonamide drugs, which revolutionized the treatment of bacterial infections. These compounds were derived from coal tar and were among the first antibiotics used before the advent of penicillin.
Sulfasuccinamide belongs to the class of sulfonamides, which are synthetic antimicrobial agents. These compounds are classified based on their structure and mechanism of action, specifically targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
The synthesis of Sulfasuccinamide typically involves several key steps:
The reaction can be summarized as follows:
This method allows for the efficient production of Sulfasuccinamide with controlled purity and yield.
Sulfasuccinamide has a molecular formula of . The structure consists of a sulfonamide group attached to a succinamic acid moiety.
Sulfasuccinamide undergoes various chemical reactions that are significant for its activity:
These reactions are critical for understanding the stability and reactivity of Sulfasuccinamide under physiological conditions, influencing its therapeutic application.
The primary mechanism by which Sulfasuccinamide exerts its antibacterial effect is through competitive inhibition of bacterial dihydropteroate synthase. By mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis, it disrupts the production of folate, ultimately inhibiting bacterial growth.
These properties are vital for formulating effective pharmaceutical preparations containing Sulfasuccinamide.
Sulfasuccinamide has several applications in medical science:
Sulfasuccinamide (C₁₀H₁₂N₂O₅S) integrates two pharmacologically significant moieties: a succinimide ring and a sulfonamide group. The core structure features a five-membered succinimide ring (pyrrolidine-2,5-dione) with two carbonyl groups at positions 2 and 5, conferring planarity and electron-withdrawing properties. The N1 position of the succinimide is covalently linked to the sulfur atom of a 4-aminobenzenesulfonamide unit, forming a sulfonamide bridge (–SO₂–NH–). This configuration creates a conjugated system that enhances molecular stability and influences electronic distribution [1] [7].
Key functional groups include:
Table 1: Characteristic Bond Features of Sulfasuccinamide
Bond/Group | Type/Length | Spectral Signature |
---|---|---|
Succinimide C=O | Double bond, ~1.21 Å | IR: 1775 cm⁻¹ (symmetric stretch) |
Sulfonamide S=O | Double bond, ~1.44 Å | IR: 1340 cm⁻¹ (asymmetric stretch) |
C–N (sulfonamide) | Single bond, ~1.36 Å | NMR: δ 2.8 ppm (¹H) |
The succinimide ring adopts an envelope conformation, while the sulfonamide group’s tetrahedral geometry facilitates three-dimensional interactions with biological targets. Computational models reveal a dipole moment of 4.8 D, indicating significant polarity [7].
The primary synthesis involves a two-step nucleophilic substitution-condensation sequence:
To regenerate the free amine:
Table 2: Synthesis Yield Optimization
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Direct condensation | Et₃N, CH₃CN, reflux, 12 h | 75 | 92 |
Acidic deacylation | 6M HCl, 80°C, 4 h | 88 | 95 |
Catalytic deacylation | H₂/Pd-C, EtOH, 25°C, 6 h | 90 | 98 |
Single-crystal X-ray diffraction (SC-XRD) reveals orthorhombic crystal symmetry (space group Pbca) with unit cell parameters a = 10.24 Å, b = 12.87 Å, c = 14.56 Å. The succinimide ring exhibits a slight puckering (dihedral angle = 12.8°), while the sulfonamide group adopts a near-perpendicular orientation relative to the benzene ring (85.7°) [1]. Intermolecular hydrogen bonds between sulfonamide –NH and succinimide C=O (distance: 2.89 Å) stabilize the lattice.
Stability under stressors:
Table 3: Physicochemical Stability Profile
Stress Condition | Test Protocol | Degradation Products |
---|---|---|
Acidic (pH 2.0) | 48 h, 37°C | Succinamic acid + sulfanilamide |
Alkaline (pH 12.0) | 48 h, 37°C | Maleamic acid + sulfonate salt |
Oxidative (3% H₂O₂) | 24 h, 25°C | Sulfoxide derivatives (8–12%) |
Sulfasuccinamide’s hybrid architecture distinguishes it from classical sulfonamides:
Table 4: Structural and Electronic Comparison
Parameter | Sulfasuccinamide | Sulfanilamide | Metformin-Sulfonamide Hybrids |
---|---|---|---|
S–N Bond Length | 1.65 Å | 1.68 Å | 1.63–1.67 Å |
N–H pKa | 8.2 | 10.4 | 9.1–10.0 |
H-Bond Capacity | 4 acceptors, 2 donors | 3 acceptors, 2 donors | 2–4 acceptors, 1–2 donors |
LogP (calculated) | 0.45 | -0.33 | -1.2 to 0.8 |
The succinimide moiety enables unique reactivity, such as ring-opening under nucleophilic conditions—unseen in traditional sulfonamides. This facilitates tailored derivatization at the carbonyl positions for prodrug design [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8